2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
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Overview
Description
2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and fluorine atoms. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The presence of fluorine atoms often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is unique due to the presence of fluorine atoms, which enhance its biological activity and stability compared to other thiazole derivatives .
Properties
Molecular Formula |
C15H11F2N3O4S3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H11F2N3O4S3/c16-10-1-6-13(17)14(9-10)27(23,24)19-11-2-4-12(5-3-11)26(21,22)20-15-18-7-8-25-15/h1-9,19H,(H,18,20) |
InChI Key |
DNWDNHBYIQLXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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